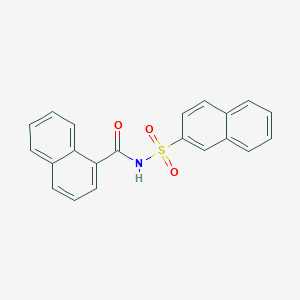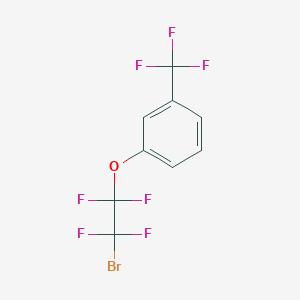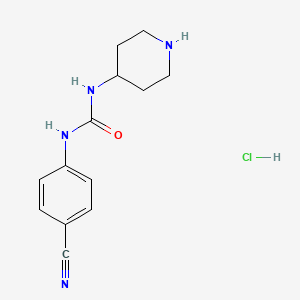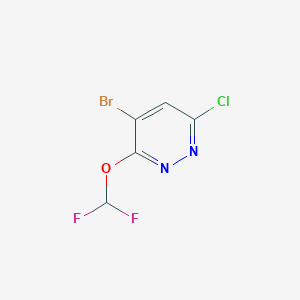![molecular formula C15H18N2O3 B2489568 N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2361877-24-7](/img/structure/B2489568.png)
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide, also known as PAC-1, is a small molecule compound that has been developed as a potential anticancer drug. PAC-1 has shown promising results in preclinical studies, indicating its potential for clinical use.
作用機序
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide's mechanism of action involves the activation of procaspase-3, an inactive precursor of the enzyme caspase-3, which plays a key role in apoptosis. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide binds to procaspase-3 and induces its activation, leading to the cleavage of downstream substrates and ultimately resulting in apoptosis. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has also been shown to inhibit the activity of heat shock protein 70, which plays a role in the development of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress.
実験室実験の利点と制限
One of the main advantages of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide for lab experiments is its relative ease of synthesis and low cost. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has also been shown to be stable in solution, making it a reliable candidate for further research. However, one limitation of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide is its poor solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to determine the optimal dosage and administration of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide for clinical use.
将来の方向性
There are several potential future directions for the research and development of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide. One area of interest is the development of combination therapies using N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide and chemotherapy drugs. Another area of interest is the use of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to determine the optimal dosage and administration of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide for clinical use. Additionally, the development of new analogs and derivatives of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide may lead to the discovery of more potent and selective anticancer and neuroprotective agents.
合成法
The synthesis of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide involves the reaction of 3-pyrrolidin-1-yl-prop-2-en-1-one with 2-phenoxyacetyl chloride in the presence of a base such as potassium carbonate. The reaction yields N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide as a white solid with a purity of over 95%. The synthesis method of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide is relatively simple and cost-effective, making it an ideal candidate for further research and development.
科学的研究の応用
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has been extensively studied for its potential use as an anticancer drug. It has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including breast, lung, and colon cancer. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. In addition to its anticancer properties, N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-14(18)16-12-8-9-17(10-12)15(19)11-20-13-6-4-3-5-7-13/h2-7,12H,1,8-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXVTLKIYYVTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)



![5-[(2,6-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2489492.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2489497.png)
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2489498.png)



![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)
![5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)